molecular formula C13H19NO B1583925 C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine CAS No. 23528-54-3

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

Cat. No. B1583925
CAS RN: 23528-54-3
M. Wt: 205.3 g/mol
InChI Key: WSNHLIUOCLAAMP-UHFFFAOYSA-N
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Description

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, also known as 4-MPC, is a cyclic amine molecule that has recently become a topic of interest in scientific research. It is a synthetic compound that has been used as a reagent in organic chemistry, as well as a potential therapeutic agent.

Scientific Research Applications

Photopolymerization Applications

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine and its derivatives can be used in photopolymerization processes. A study on nitroxide-mediated photopolymerization introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, which is proposed as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding alkyl and nitroxide radicals, indicating potential applications in photopolymerization processes (Guillaneuf et al., 2010).

Metabolism and Enzymatic Interaction

The interaction of amphetamine analogs with the enzyme CYP2D6 was examined, providing insights into the metabolism of compounds structurally related to C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine. These studies suggest that phenylisopropylamines, including those with methoxy groups, interact with CYP2D6 as substrates or inhibitors, which could influence the metabolism of related compounds (Wu et al., 1997).

Chromatographic Applications

A derivative of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, related to the methoxy-phenyl group in C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, was used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols. This indicates potential applications in analytical chemistry for the detection and quantification of thiols in various samples (Gatti et al., 1990).

Marine Methanol and Methylamine Metabolism

Stable-isotope probing implicates Methylophaga spp. and novel Gammaproteobacteria in the metabolism of methanol and methylamine in the marine environment. Derivatives of C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine might interact with marine methylotrophs, affecting global warming, seawater ecology, and atmospheric chemistry through the metabolism of one-carbon compounds (Neufeld et al., 2007).

Antidepressant Activity

Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, structurally related to C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, were examined for their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. This suggests potential applications in developing antidepressant drugs (Yardley et al., 1990).

Future Directions

The future directions for research on “C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine” could include further investigation into its synthesis, structure, properties, and potential applications .

properties

IUPAC Name

[1-(4-methoxyphenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNHLIUOCLAAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353557
Record name C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine

CAS RN

23528-54-3
Record name 1-(4-Methoxyphenyl)cyclopentanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23528-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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